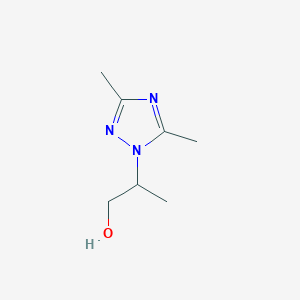
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-YL)-1-propanol
Übersicht
Beschreibung
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-YL)-1-propanol is a heterocyclic compound that belongs to the class of triazoles It is characterized by the presence of a triazole ring substituted with two methyl groups at positions 3 and 5, and a propanol group at position 1
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-YL)-1-propanol typically involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with an appropriate alkylating agent. One common method is the alkylation of 3,5-dimethyl-1H-1,2,4-triazole with 1-chloropropanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-YL)-1-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The triazole ring can participate in reduction reactions, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-YL)-1-propanone.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-YL)-1-propanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and polymer additives.
Wirkmechanismus
The mechanism of action of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-YL)-1-propanol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The hydroxyl group in the propanol moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethyl-1H-1,2,4-triazole: Lacks the propanol group, making it less versatile in certain applications.
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-YL)ethanol: Similar structure but with an ethanol group instead of propanol, which may affect its reactivity and applications.
1,2,4-Triazole: The parent compound without methyl substitutions, leading to different chemical properties and reactivity.
Uniqueness
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-YL)-1-propanol is unique due to the presence of both the triazole ring and the propanol group, which confer distinct chemical and biological properties. The methyl substitutions at positions 3 and 5 of the triazole ring enhance its stability and reactivity, making it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
2-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-5(4-11)10-7(3)8-6(2)9-10/h5,11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMHSVSXQKZFIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)C(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672451 | |
| Record name | 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060817-28-8 | |
| Record name | 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


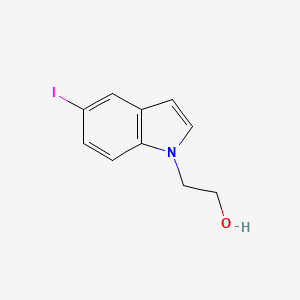

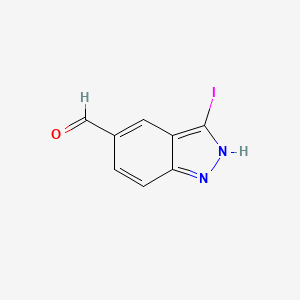

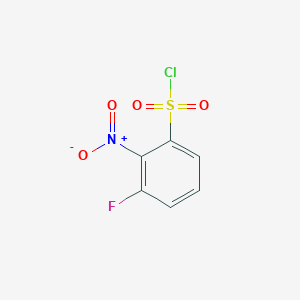
![6-chloro-4-methylsulfanyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B1439481.png)
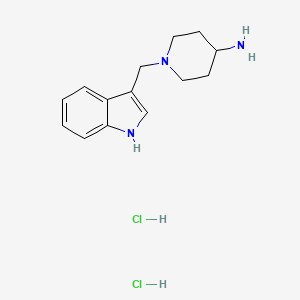

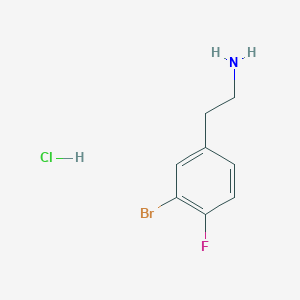
![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid hydrochloride](/img/structure/B1439486.png)
![Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1439487.png)
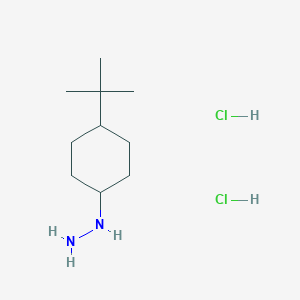

![6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1439491.png)
